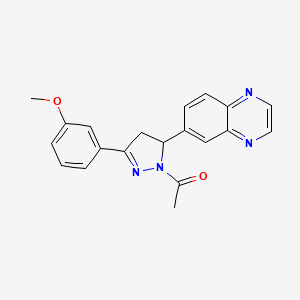

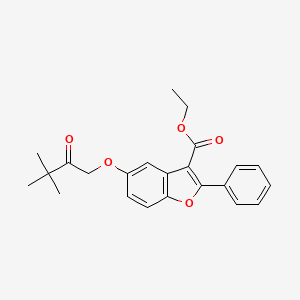

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a quinoxaline-based propanone . It has the molecular formula C20H18N4O2 .

Chemical Reactions Analysis

This compound has been tested as an inhibitor of mild steel corrosion in 1 M HCl . Both this compound and another similar compound were found to retard the corrosion rate of mild steel in the studied medium .Physical And Chemical Properties Analysis

The molecular weight of this compound is 346.39. Unfortunately, the specific physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Anti-tubercular Agents

Research has identified compounds with a structure related to 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone as potent anti-tubercular agents. These compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential in treating tuberculosis. The synthesis of these compounds involves efficient methodologies, indicating a promising pathway for developing new anti-tubercular medications (Maurya et al., 2013).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, closely related to the chemical , have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These compounds form protective films on the steel surface, significantly reducing corrosion rates. This application is crucial in industries where metal durability and longevity are paramount (Olasunkanmi et al., 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of quinoxaline derivatives, including those with a pyrazoline component. These compounds exhibit substantial activity against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial agents. The design and synthesis of these compounds aim to explore new therapeutic options for infectious diseases (Kumar et al., 2014).

Catalytic Behavior in Polymerization

Research on compounds containing quinoxalin-6-yl and related structures has also delved into their use as catalysts in ethylene reactivity, including oligomerization and polymerization processes. These studies provide insights into the development of new catalysts for industrial applications, potentially leading to more efficient and environmentally friendly manufacturing processes (Sun et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13(25)24-20(15-6-7-17-19(11-15)22-9-8-21-17)12-18(23-24)14-4-3-5-16(10-14)26-2/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKBGWZIFYETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)

![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)

![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)

![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)

![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)